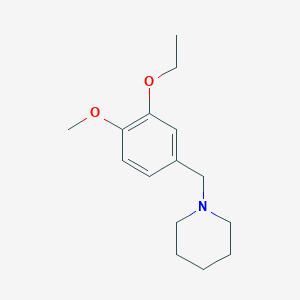
1-(3-ethoxy-4-methoxybenzyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-ethoxy-4-methoxybenzyl)piperidine is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.172878976 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Agents
Research indicates that derivatives of 1-(3-ethoxy-4-methoxybenzyl)piperidine exhibit significant anti-inflammatory properties. These compounds modulate inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases such as arthritis and other chronic conditions.
Antibacterial Activity
Certain derivatives have shown promising antibacterial activity against various bacterial strains. This property positions them as potential candidates for developing novel antibiotics, addressing the growing concern of antibiotic resistance in clinical settings.
Anticonvulsant Properties
Studies have demonstrated that some derivatives possess anticonvulsant activities, suggesting their potential utility in treating epilepsy and other seizure disorders. This application is particularly relevant given the need for new anticonvulsants with fewer side effects compared to existing medications.
Anticancer Potential
In vitro and in vivo studies have revealed promising anticancer activity associated with certain derivatives of this compound. Their mechanisms may involve the inhibition of cancer cell proliferation and induction of apoptosis, making them candidates for further development as anticancer therapeutics.
Synthesis and Structural Analysis
The synthesis of this compound typically involves methods such as reductive amination or alkylation of piperidine with substituted benzyl halides. The resulting compound can undergo various derivatization reactions to enhance its structural diversity and pharmacological profile.
Case Study on Anti-inflammatory Activity
A study conducted on a derivative of this compound demonstrated significant reductions in inflammatory markers in animal models of arthritis. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential therapeutic application in chronic inflammatory diseases.
Case Study on Anticancer Activity
In vitro assays revealed that a specific derivative exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The study indicated that the compound induced apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-18-15-11-13(7-8-14(15)17-2)12-16-9-5-4-6-10-16/h7-8,11H,3-6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKALFGAVVBKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













